4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a useful research compound. Its molecular formula is C23H23FN2O2 and its molecular weight is 378.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The compound affects the nucleoside transport pathway, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound disrupts the normal function of these pathways, leading to downstream effects that are yet to be fully understood.
Pharmacokinetics
The irreversible and non-competitive inhibition suggests that the compound may have a long-lasting effect
Result of Action
The inhibition of ENTs by the compound disrupts nucleotide synthesis and the regulation of adenosine function . This could potentially lead to various molecular and cellular effects, depending on the specific role of ENTs in different cell types and tissues.
生化分析
Biochemical Properties
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one: plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . The interaction with ENTs suggests that the compound can modulate nucleotide synthesis and adenosine regulation, which are crucial for cellular metabolism and signaling. The binding of this compound to ENTs is non-competitive and irreversible, indicating a strong and lasting interaction that can significantly impact cellular functions .
Cellular Effects
The effects of This compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ENTs, this compound can affect the uptake and availability of nucleosides, which are essential for DNA and RNA synthesis. This inhibition can lead to changes in cell proliferation, apoptosis, and overall cellular homeostasis. Additionally, the compound’s impact on adenosine regulation can influence signaling pathways involved in inflammation, immune response, and neurotransmission .
Molecular Mechanism
At the molecular level, This compound exerts its effects primarily through binding interactions with equilibrative nucleoside transporters. The compound binds to a unique site on ENT2, distinct from conventional inhibitors, which allows it to selectively inhibit this transporter . This binding reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km), indicating a non-competitive inhibition mechanism. The irreversible nature of this interaction suggests that the compound forms a stable complex with ENT2, leading to prolonged effects on nucleoside transport and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable under experimental conditions, maintaining its inhibitory activity on ENTs for extended periods. Over time, degradation products may form, potentially altering its efficacy and safety profile. Long-term studies have shown that the compound can cause sustained inhibition of nucleoside transport, leading to persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with dosage. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular processes have been observed. These threshold effects highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound: is involved in metabolic pathways related to nucleoside transport and adenosine regulation. The compound interacts with enzymes and cofactors that modulate these pathways, affecting metabolic flux and metabolite levels. By inhibiting ENTs, the compound can alter the balance of nucleosides and nucleotides within cells, impacting processes such as DNA replication, repair, and transcription .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s affinity for ENTs facilitates its uptake and localization within cells, where it accumulates and exerts its inhibitory effects. This distribution pattern is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of This compound is primarily within the cytoplasm, where it interacts with equilibrative nucleoside transporters. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This precise localization is essential for its function and effectiveness in modulating nucleoside transport and cellular metabolism .
属性
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-20-6-1-2-7-21(20)26-10-8-25(9-11-26)15-18-14-23(27)28-22-13-17-5-3-4-16(17)12-19(18)22/h1-2,6-7,12-14H,3-5,8-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDPBXLMBVLUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。